2,2-dimethyl-N-(piperidin-3-yl)propanamide
Overview
Description
2,2-dimethyl-N-(piperidin-3-yl)propanamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is characterized by the presence of a piperidine ring attached to a propanamide group with two methyl groups at the alpha position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(piperidin-3-yl)propanamide typically involves the reaction of 3-piperidinol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(piperidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2,2-dimethyl-N-(piperidin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(piperidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(pyridin-3-yl)propanamide
- 2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide
Uniqueness
2,2-dimethyl-N-(piperidin-3-yl)propanamide is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2,2-Dimethyl-N-(piperidin-3-yl)propanamide is a synthetic compound characterized by its unique structural features, which include a piperidine ring and a propanamide functional group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in neuropharmacology and oncology.
- Molecular Formula : CHN\O
- Molecular Weight : 183.28 g/mol
- Structure : The compound features a propanamide backbone with two methyl groups on the second carbon, contributing to its steric properties and potential interactions with biological targets.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuroactive properties. The presence of the piperidine ring is crucial for its interaction with neurotransmitter systems. Studies suggest that this compound may modulate neurotransmitter release or receptor activity, which could have implications for treating neurological disorders.
Anticancer Properties
Recent studies have explored the anticancer potential of derivatives related to this compound. For example, compounds structurally similar to this compound have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells. In one study, the IC values for these compounds ranged from 0.69 μM to 11 μM, indicating strong efficacy compared to standard chemotherapeutic agents like doxorubicin (IC = 2.29 μM) .
The mechanism of action of this compound involves its binding affinity to specific molecular targets such as receptors and enzymes involved in neurotransmission and cell proliferation. The compound's steric configuration allows it to interact effectively with these targets, potentially modulating their activity and leading to observed biological effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among similar compounds:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
1-Methylpiperidine | 1-Methylpiperidine | Simple piperidine derivative | Neuroactive |
N,N-Dimethylacetamide | N,N-Dimethylacetamide | Solvent and reagent | Industrial applications |
Piperidin-4-one | Piperidin-4-one | Ketone functional group | Antidepressant properties |
This compound | Target Compound | Unique steric hindrance | Potential neuroactive and anticancer effects |
This table illustrates that while there are several compounds with similar structural features, the specific combination of steric hindrance due to the dimethyl groups in this compound may enhance its efficacy compared to simpler derivatives.
Case Studies
- Neuroactive Studies : A study focused on the interactions of piperidine derivatives with dopamine receptors indicated that modifications at the nitrogen atom significantly influenced binding affinity and receptor activation .
- Anticancer Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Properties
IUPAC Name |
2,2-dimethyl-N-piperidin-3-ylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWLHRSKINQNMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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